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Compound of Interest

Compound Name:
5-Chloro-2-cyanophenylboronic

acid

Cat. No.: B1451294 Get Quote

An In-depth Technical Guide to 5-Chloro-2-cyanophenylboronic acid: Properties, Reactivity,

and Applications

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools,

serving as pivotal building blocks in the construction of complex molecular architectures.

Among these, 5-Chloro-2-cyanophenylboronic acid (CAS No. 1072946-52-1) has emerged

as a valuable reagent, particularly in the fields of medicinal chemistry and materials science.[1]

[2] Its unique substitution pattern—featuring both a chloro and a cyano group—imparts specific

electronic properties that render it a highly effective partner in palladium-catalyzed cross-

coupling reactions.[1][3] This guide provides a comprehensive overview of the chemical

properties, core reactivity, and practical applications of 5-Chloro-2-cyanophenylboronic acid,

designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties
5-Chloro-2-cyanophenylboronic acid is a substituted aromatic boronic acid. The presence of

an electron-withdrawing chlorine atom at the 5-position and a strongly electron-withdrawing

cyano group at the 2-position significantly influences the electronic character of the phenyl ring

and the reactivity of the boronic acid moiety.[1]
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Property Value Source(s)

CAS Number 1072946-52-1 [4]

Molecular Formula C₇H₅BClNO₂ [4]

Molecular Weight 181.38 g/mol [4]

IUPAC Name
(5-chloro-2-

cyanophenyl)boronic acid
[4]

Appearance
Solid (typically white to off-

white powder)
[5]

Purity Typically ≥95% or ≥98% [5]

Solubility

Data not widely available;

generally soluble in organic

solvents like DMSO, DMF.

[4][6]

Synthesis and Spectroscopic Characterization
General Synthesis Pathway
While specific manufacturing protocols are proprietary, compounds like 5-Chloro-2-
cyanophenylboronic acid are typically synthesized from the corresponding aryl halide. A

common and effective laboratory-scale approach involves the lithiation of an aryl bromide

followed by quenching with a borate ester.[4]

Protocol: Synthesis via Lithiation-Borylation

Starting Material: Begin with 2-bromo-4-chlorobenzonitrile.

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon or Nitrogen), dissolve the starting material in a dry, aprotic solvent such as

tetrahydrofuran (THF).

Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone

bath. Slowly add a stoichiometric equivalent of an organolithium reagent, such as n-
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butyllithium (n-BuLi), dropwise via syringe. The reaction is monitored for completion (e.g., by

TLC).

Borylation: Once lithiation is complete, slowly add a trialkyl borate, such as trimethyl borate

or triisopropyl borate, to the reaction mixture, maintaining the low temperature.

Quenching and Workup: After stirring for a sufficient period, the reaction is quenched by the

addition of an aqueous acid (e.g., HCl). This hydrolyzes the borate ester to the desired

boronic acid.

Purification: The product is then extracted into an organic solvent, dried, and purified,

typically by recrystallization or column chromatography, to yield 5-Chloro-2-
cyanophenylboronic acid.
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Reaction Setup

Core Synthesis

Workup & Purification
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Diagram 1: General synthesis workflow for 5-Chloro-2-cyanophenylboronic acid.
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Spectroscopic Analysis
The structural confirmation of 5-Chloro-2-cyanophenylboronic acid relies on standard

spectroscopic techniques. While a publicly available, detailed spectrum is not provided in the

search results, an entry for a ¹H NMR spectrum exists, confirming its use for characterization.

[7]

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region

(typically δ 7.0-8.5 ppm). Due to the substitution pattern, these signals will appear as a

doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of

ortho and meta relationships. The two protons of the -B(OH)₂ group will typically appear as a

broad singlet, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The

signal for the carbon bearing the cyano group (C≡N) will be in the characteristic nitrile region

(approx. δ 115-125 ppm). The carbon atom attached to the boron will also have a

characteristic chemical shift. The remaining four aromatic carbons will appear in the typical

aromatic region (δ 120-140 ppm).

¹¹B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds. For

a tricoordinate boronic acid like this, a single broad resonance is expected in the range of δ

25-35 ppm.

IR Spectroscopy: The infrared spectrum would prominently feature a sharp, strong

absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A

broad absorption in the region of 3200-3500 cm⁻¹ for the O-H stretching of the boronic acid

group would also be expected.

Core Reactivity: The Suzuki-Miyaura Cross-
Coupling
The primary utility of 5-Chloro-2-cyanophenylboronic acid is as a substrate in the Suzuki-

Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most

powerful methods for forming C(sp²)-C(sp²) bonds.[9]

Mechanistic Considerations
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The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key

steps. The electron-deficient nature of 5-Chloro-2-cyanophenylboronic acid plays a crucial

role in this process.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide

(Ar¹-X) to a Pd(0) complex, forming a Pd(II) species. The rate of this step is generally faster

for more reactive halides (I > Br > Cl).[10]

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to

form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then transfers its

aryl group (Ar²) to the Pd(II) complex, displacing the halide. For electron-deficient boronic

acids, this transmetalation step can be the rate-limiting step of the entire cycle.

Reductive Elimination: The resulting diorganopalladium(II) complex, [LₙPd(II)(Ar¹)(Ar²)],

undergoes reductive elimination to form the new C-C bond in the biaryl product (Ar¹-Ar²) and

regenerate the active Pd(0) catalyst.

The electron-withdrawing cyano and chloro groups on the boronic acid's phenyl ring decrease

its nucleophilicity, which can slow the transmetalation step. Consequently, reaction conditions,

including the choice of palladium catalyst, ligand, base, and solvent, must be carefully

optimized to achieve high yields.
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Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Representative Suzuki-
Miyaura Coupling
This protocol provides a general methodology for the coupling of 5-Chloro-2-
cyanophenylboronic acid with a generic aryl bromide. Optimization may be required for

specific substrates.

Objective: To synthesize a substituted biaryl via Suzuki-Miyaura coupling.

Materials:

5-Chloro-2-cyanophenylboronic acid (1.2 equivalents)

Aryl bromide (1.0 equivalent)

Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

A suitable phosphine ligand, e.g., Tricyclohexylphosphine (PCy₃) or SPhos (4 mol%)

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

Solvent: A mixture such as Dioxane/Water or Toluene/Water

Procedure:

Vessel Preparation: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), 5-
Chloro-2-cyanophenylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the

palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., PCy₃, 0.04 eq.).

Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or

Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

Heating and Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C)

and stir vigorously for the required reaction time (e.g., 2-24 hours).
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Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be

purified by flash column chromatography on silica gel.

Safe Handling, Storage, and Disposal
Proper handling and storage are essential when working with 5-Chloro-2-
cyanophenylboronic acid.

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Avoid formation of dust and aerosols.[6]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines,

so storage in a desiccator or under an inert atmosphere is recommended for long-term

stability.

Hazards: May cause skin, eye, and respiratory irritation.[6] The toxicological properties have

not been thoroughly investigated.[6]

First Aid:

Inhalation: Move the person into fresh air.[6]

Skin Contact: Wash off with soap and plenty of water.[6]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

Ingestion: Rinse mouth with water. Do not induce vomiting.[6] In all cases of exposure,

consult a physician.[6]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Applications in Drug Discovery and Materials
Science
5-Chloro-2-cyanophenylboronic acid is primarily used as an intermediate in the synthesis of

more complex molecules.[5]

Pharmaceutical Intermediates: The compound serves as a critical building block for

introducing the 5-chloro-2-cyanophenyl moiety into potential drug candidates. This specific

structural unit can be crucial for modulating the biological activity, selectivity, and

pharmacokinetic properties of a molecule, for example, in the development of enzyme

inhibitors.[4]

Materials Science: Substituted biaryls, synthesized using this reagent, are foundational

structures in the development of organic light-emitting diodes (OLEDs), liquid crystals, and

other functional polymers where the electronic properties of the core structure are

paramount.[1]

Conclusion

5-Chloro-2-cyanophenylboronic acid is a specialized yet highly significant reagent in modern

organic synthesis. Its value is defined by the strategic placement of chloro and cyano functional

groups, which provide a unique electronic profile for predictable reactivity in Suzuki-Miyaura

cross-coupling reactions. For researchers in drug discovery and materials science, a thorough

understanding of its properties, handling requirements, and reaction mechanics is key to

leveraging its full potential in the creation of novel and complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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